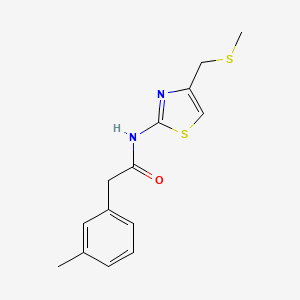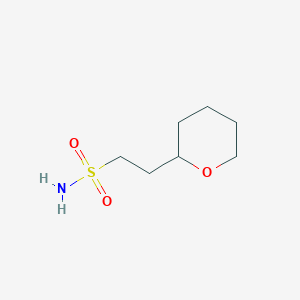
N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide, commonly known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAA is a thiazole-based compound that is synthesized through a multi-step process involving the reaction of various reagents. The compound has been found to exhibit significant biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research on derivatives of thiazole, similar in structure to N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide, has shown promising anticancer properties. For instance, compounds synthesized with modifications on the thiazole nucleus have been evaluated for their selective cytotoxicity against various cancer cell lines. One study revealed that certain thiazole derivatives exhibited significant anticancer activity, with specific compounds showing high selectivity and inducing apoptosis in cancer cells, albeit not as effectively as cisplatin, a standard chemotherapy drug (Evren et al., 2019). This suggests that structural analogs of N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide could potentially be optimized for anticancer applications.
Antibacterial and Antifungal Activities
The thiazole core structure has been incorporated into various compounds to assess their antimicrobial efficacy. Novel thiazole derivatives, including those with substitutions at specific positions on the thiazole ring, have been synthesized and tested against a broad spectrum of bacterial and fungal strains. These studies have shown that certain thiazole compounds possess significant antibacterial and antifungal activities, with some demonstrating higher effectiveness than existing antimicrobial agents. For example, specific thiazole derivatives have been found to exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Aspergillus niger and Candida albicans (Praveen et al., 2013). This highlights the potential of thiazole-based compounds, akin to N-(4-((methylthio)methyl)thiazol-2-yl)-2-(m-tolyl)acetamide, in developing new antimicrobial agents.
Antioxidant Properties
Thiazole derivatives have also been explored for their antioxidant properties. The synthesis of specific thiazole compounds and subsequent in vitro studies have indicated their capacity to scavenge free radicals and exhibit antioxidant activity. These findings suggest that thiazole-based molecules could serve as a basis for the development of new antioxidant therapies, potentially contributing to the management of oxidative stress-related diseases (Hossan, 2020).
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-10-4-3-5-11(6-10)7-13(17)16-14-15-12(8-18-2)9-19-14/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICKJJSKSBCRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC(=CS2)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2641602.png)

![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)

![3-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641608.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641613.png)




![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)
![Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2641622.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)